molecular formula C14H12INO2 B290471 N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide

N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide

Cat. No. B290471
M. Wt: 353.15 g/mol
InChI Key: SCWMOKJNWQNLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide, also known as HIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HIB is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide acts by inhibiting the activity of various enzymes and proteins in the body. For example, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide are diverse and depend on the specific target protein or enzyme that it inhibits. For example, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been shown to induce apoptosis in cancer cells, reduce the accumulation of beta-amyloid plaques in the brain, and inhibit the growth of fungi. However, the exact mechanisms by which N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide produces these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of various enzymes and proteins, and its potential applications in various fields. However, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide, including the identification of new drug targets, the development of new N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide derivatives with improved properties, and the investigation of the potential side effects and toxicity of N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide. Furthermore, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide is a promising compound with significant potential for scientific research and drug discovery.

Synthesis Methods

N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide can be synthesized using various methods, including the reaction of 2-iodobenzoic acid with 2-amino-4-methylphenol in the presence of a coupling agent. Another method involves the reaction of 2-iodobenzoic acid with 2-amino-4-methylphenol in the presence of a catalyst. The yield of N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide using these methods is generally high, and the purity of the compound can be improved using different purification techniques.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Furthermore, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been used as a tool in drug discovery to identify new drug targets and to screen for potential drug candidates.

properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide

InChI

InChI=1S/C14H12INO2/c1-9-6-7-12(13(17)8-9)16-14(18)10-4-2-3-5-11(10)15/h2-8,17H,1H3,(H,16,18)

InChI Key

SCWMOKJNWQNLPQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)O

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)O

Origin of Product

United States

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